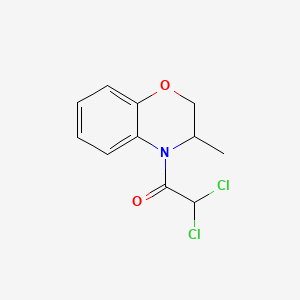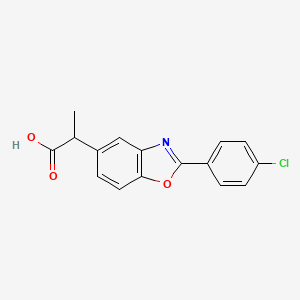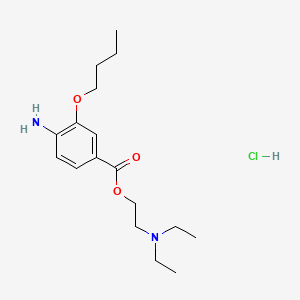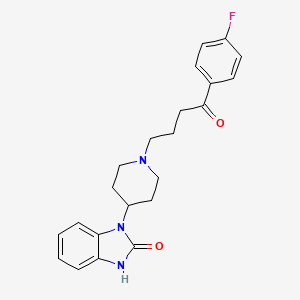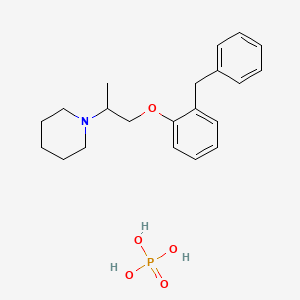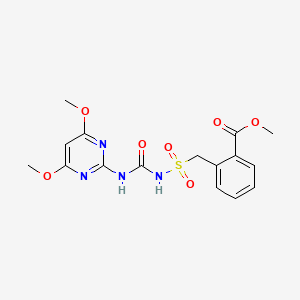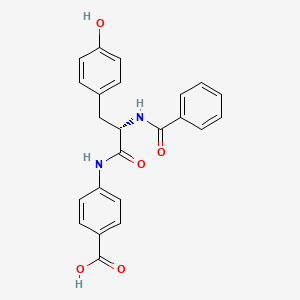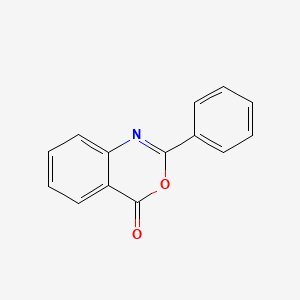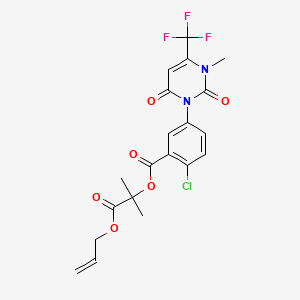
Butafenacil
Descripción general
Descripción
Butafenacil is an organic compound of the pyrimidinedione chemical class used as an herbicide . It acts by inhibiting the enzyme protoporphyrinogen oxidase to control broadleaf and some grass weeds in crops including cereals and canola .
Synthesis Analysis
The key step in the preparation of butafenacil involves the reaction between a phenyl isocyanate and an amine . Ethyl 2-chloro-5-isocyanato-benzoate and ethyl 3-amino-4,4,4-trifluorocrotonate were reacted in the presence of a base to form a substituted urea intermediate which was cyclised to the pyrimidinedione . Further standard chemical transformations generated the final product .Molecular Structure Analysis
Butafenacil has a molecular formula of C20H18ClF3N2O6 . Its average mass is 474.815 Da and its monoisotopic mass is 474.080536 Da .Chemical Reactions Analysis
Butafenacil is a broad-spectrum imide herbicide that inhibits protoporphyrinogen oxidase (PPOX), an enzyme that catalyzes oxidation of protoporphyrinogen IX to protoporphyrin IX during chlorophyll and heme biosynthesis .Physical And Chemical Properties Analysis
Butafenacil has a molar mass of 474.82 g·mol−1, a density of 1.37 g/mL, a melting point of 113 °C, and a solubility in water of 10 mg/L at 20 °C . Its log P value is 3.2 .Aplicaciones Científicas De Investigación
Herbicide
Butafenacil is primarily used as a broad-spectrum herbicide . It inhibits protoporphyrinogen oxidase (PPOX), an enzyme that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX during chlorophyll and heme biosynthesis in plants and animals . This makes it effective in controlling a wide range of broadleaf and grass weeds .
Anemia Inducer in Zebrafish Embryos
Butafenacil has been identified as a potent inducer of anemia in zebrafish embryos . Exposure to butafenacil completely abolished arterial circulation in the absence of effects on all other endpoints evaluated . This severe anemia was due to a complete loss of hemoglobin following exposure during early development .
Protoporphyrinogen Oxidase (PPO) Inhibitor
Butafenacil inhibits protoporphyrinogen oxidase (PPO) – an enzyme necessary for heme production in vertebrates . This inhibition leads to a decrease in heme production, which can result in anemia .
Positive Control for Identifying Anemia-Inducing Chemicals
Butafenacil can be used as a positive control for identifying anemia-inducing chemicals . Its consistent effect on inducing anemia in zebrafish embryos makes it a reliable control in such studies .
Positive Control for Identifying Variegate Porphyria-Inducing Chemicals
In addition to anemia, butafenacil can also induce variegate porphyria . Therefore, it can be used as a positive control for identifying chemicals that induce this condition .
Tool for Studying Heme Biosynthesis
Given its role as a PPO inhibitor, butafenacil can be used as a tool for studying heme biosynthesis . By inhibiting PPO, researchers can study the effects of reduced heme production on various biological processes .
Mecanismo De Acción
Target of Action
Butafenacil is an organic compound of the pyrimidinedione chemical class used as an herbicide . The primary target of Butafenacil is the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of heme, a vital component for the production of chlorophyll in plants .
Mode of Action
Butafenacil acts by inhibiting the activity of PPO, thereby preventing the formation of chlorophyll . This inhibition results in the accumulation of protoporphyrin IX , a potent photosensitizer . The accumulated protoporphyrin IX activates oxygen, causing lipid peroxidation which leads to rapid loss of membrane integrity and function .
Biochemical Pathways
The inhibition of PPO disrupts the heme biosynthesis pathway, leading to a decrease in chlorophyll production . This disruption affects the plant’s ability to carry out photosynthesis, a critical process for energy production and growth .
Pharmacokinetics
It is known that butafenacil has a low aqueous solubility and a low volatility .
Result of Action
The molecular and cellular effects of Butafenacil’s action include chlorosis (loss of chlorophyll leading to yellowing) and necrosis (cell death) in plants . In a study using zebrafish embryos, it was found that Butafenacil can induce anemia due to a complete loss of hemoglobin following exposure during early development .
Safety and Hazards
Direcciones Futuras
Butafenacil has been identified as a potent inducer of anemia in zebrafish embryos . This suggests that butafenacil may be a reliable positive control for identifying anemia- and variegate porphyria-inducing chemicals . This could lead to further studies and applications of Butafenacil in the future.
Propiedades
IUPAC Name |
(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O6/c1-5-8-31-17(29)19(2,3)32-16(28)12-9-11(6-7-13(12)21)26-15(27)10-14(20(22,23)24)25(4)18(26)30/h5-7,9-10H,1,8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDYYFXHPAIBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC=C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034365 | |
| Record name | Butafenacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butafenacil | |
CAS RN |
134605-64-4 | |
| Record name | Butafenacil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134605-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butafenacil [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134605644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butafenacil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15261 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butafenacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(allyloxy)-2-methyl-1-oxopropan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTAFENACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z141CCP2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

